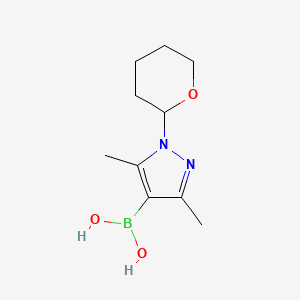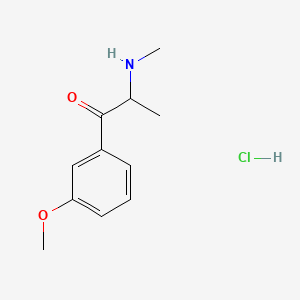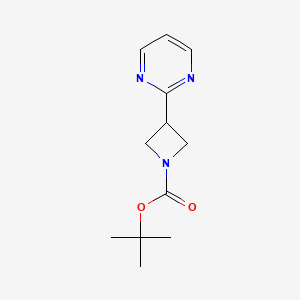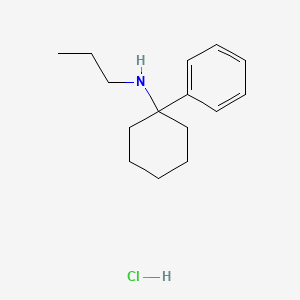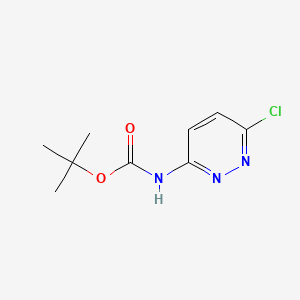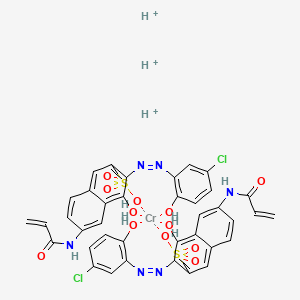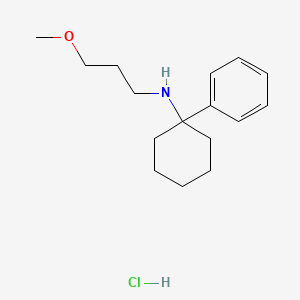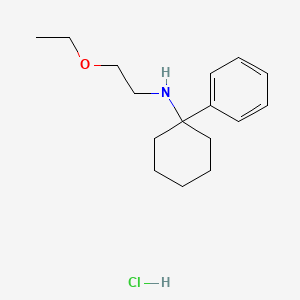![molecular formula C12H21NO6 B594213 N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine CAS No. 1226812-51-6](/img/structure/B594213.png)
N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine is a complex organic compound with the empirical formula C12H21NO6 and a molecular weight of 275.30 g/mol . This compound is characterized by its unique structure, which includes multiple isopropylidene groups and a hydroxylamine functional group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine typically involves the protection of glucose derivatives followed by the introduction of the hydroxylamine group. The reaction conditions often require the use of protecting groups such as isopropylidene to prevent unwanted side reactions. The synthesis can be carried out under mild conditions using common reagents like acetone, hydroxylamine hydrochloride, and base catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of protected or functionalized glucose derivatives .
Aplicaciones Científicas De Investigación
N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: While its industrial applications are limited, it can be used in the development of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-2,35,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine: A stereoisomer with similar properties but different spatial arrangement.
N-Hydroxy-2,35,6-bis-O-(1-methylethylidene)-beta-L-glucofuranosylamine: Another stereoisomer with a different configuration at the anomeric carbon.
Uniqueness
N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine is unique due to its specific stereochemistry and the presence of multiple isopropylidene groups
Propiedades
Número CAS |
1226812-51-6 |
|---|---|
Fórmula molecular |
C12H21NO6 |
Peso molecular |
275.301 |
Nombre IUPAC |
N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine |
InChI |
InChI=1S/C12H21NO6/c1-11(2)15-5-6(17-11)7-8-9(10(13-14)16-7)19-12(3,4)18-8/h6-10,13-14H,5H2,1-4H3/t6-,7+,8-,9-,10-/m0/s1 |
Clave InChI |
FLWZKKRGBHCGBS-SVSWQMSJSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(O2)NO)OC(O3)(C)C)C |
Sinónimos |
N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-L-glucofuranosylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


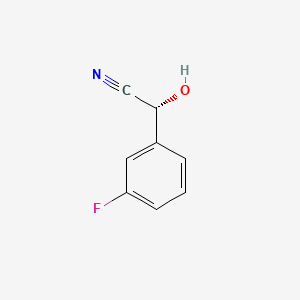
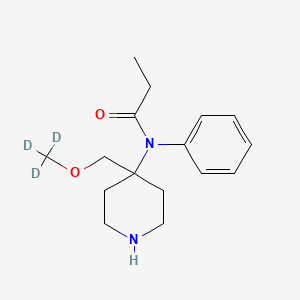
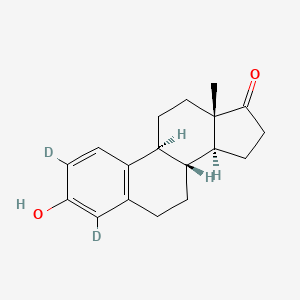
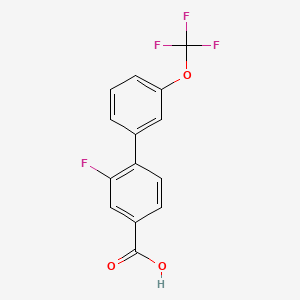
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
